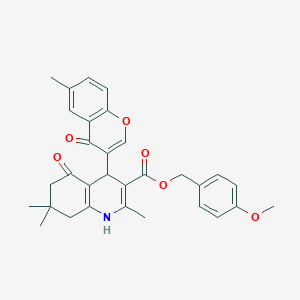methyl]phosphonate](/img/structure/B5089477.png)
dipropyl [[(4-isopropylphenyl)amino](4-nitrophenyl)methyl]phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dipropyl [[(4-isopropylphenyl)amino](4-nitrophenyl)methyl]phosphonate is a chemical compound that has been widely studied in the field of scientific research. It is a phosphonate derivative of a nitroaniline compound and has been found to have various applications in the field of organic synthesis, medicinal chemistry, and biochemical research.
Wirkmechanismus
The mechanism of action of dipropyl [[(4-isopropylphenyl)amino](4-nitrophenyl)methyl]phosphonate is not fully understood. However, it is believed to inhibit acetylcholinesterase by binding to the active site of the enzyme, thereby preventing the hydrolysis of acetylcholine. This leads to an accumulation of acetylcholine in the synaptic cleft, resulting in increased cholinergic neurotransmission. In cancer cells, dipropyl [[(4-isopropylphenyl)amino](4-nitrophenyl)methyl]phosphonate has been found to induce apoptosis, or programmed cell death, through the activation of caspase enzymes.
Biochemical and Physiological Effects:
Dipropyl [[(4-isopropylphenyl)amino](4-nitrophenyl)methyl]phosphonate has been found to have various biochemical and physiological effects. In addition to its ability to inhibit acetylcholinesterase and induce apoptosis in cancer cells, it has been found to have anti-inflammatory and neuroprotective properties. It has also been shown to reduce oxidative stress and improve cognitive function in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of dipropyl [[(4-isopropylphenyl)amino](4-nitrophenyl)methyl]phosphonate is its ability to selectively inhibit acetylcholinesterase without affecting other enzymes in the body. However, its low solubility in water can make it difficult to work with in lab experiments. Additionally, its potential toxicity and side effects must be taken into consideration when studying its effects in vivo.
Zukünftige Richtungen
There are several potential future directions for the study of dipropyl [[(4-isopropylphenyl)amino](4-nitrophenyl)methyl]phosphonate. One area of research could focus on the development of more water-soluble derivatives of the compound to improve its usability in lab experiments. Additionally, further investigation into its potential as an anticancer agent could lead to the development of new cancer treatments. The antioxidant and neuroprotective properties of dipropyl [[(4-isopropylphenyl)amino](4-nitrophenyl)methyl]phosphonate could also be studied for their potential use in preventing or treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Synthesemethoden
The synthesis of dipropyl [[(4-isopropylphenyl)amino](4-nitrophenyl)methyl]phosphonate involves the reaction of 4-isopropylaniline with 4-nitrobenzaldehyde in the presence of a catalytic amount of p-toluenesulfonic acid. The resulting Schiff base is then reacted with diethyl phosphite and propyl bromide to yield the final product.
Wissenschaftliche Forschungsanwendungen
Dipropyl [[(4-isopropylphenyl)amino](4-nitrophenyl)methyl]phosphonate has been extensively studied as a potential inhibitor of acetylcholinesterase, an enzyme that plays a crucial role in the central nervous system. It has also been investigated as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. Additionally, dipropyl [[(4-isopropylphenyl)amino](4-nitrophenyl)methyl]phosphonate has been found to have antioxidant properties and has been studied for its potential use in preventing oxidative stress-related diseases.
Eigenschaften
IUPAC Name |
N-[dipropoxyphosphoryl-(4-nitrophenyl)methyl]-4-propan-2-ylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N2O5P/c1-5-15-28-30(27,29-16-6-2)22(19-9-13-21(14-10-19)24(25)26)23-20-11-7-18(8-12-20)17(3)4/h7-14,17,22-23H,5-6,15-16H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZEFIKYFYQREPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOP(=O)(C(C1=CC=C(C=C1)[N+](=O)[O-])NC2=CC=C(C=C2)C(C)C)OCCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N2O5P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(1H-indazol-3-yl)-N-methyl-N-[3-(1H-pyrazol-1-yl)propyl]acetamide](/img/structure/B5089406.png)
![4-[5-(4-ethylphenoxy)pentyl]morpholine](/img/structure/B5089409.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-N'-phenylurea](/img/structure/B5089421.png)
![ethyl 1-[3-(4-chlorophenoxy)benzyl]-3-piperidinecarboxylate](/img/structure/B5089455.png)
![1-[(4-bromophenyl)sulfonyl]-3,5,5-trimethyl-4,5-dihydro-1H-pyrazole](/img/structure/B5089466.png)

![3,3'-[1,4-phenylenebis(methylylidenenitrilo)]diphenol](/img/structure/B5089475.png)
![3-[(4-bromophenyl)sulfonyl]-2-(3,4-dimethoxyphenyl)-1,3-thiazolidine](/img/structure/B5089479.png)
![N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B5089486.png)
![2-[(5-methoxy-1H-benzimidazol-2-yl)thio]-N-2-naphthylacetamide](/img/structure/B5089497.png)
![5-[(5-iodo-2-furyl)methylene]-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5089501.png)

![7-(3,4,5-trimethoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5089510.png)